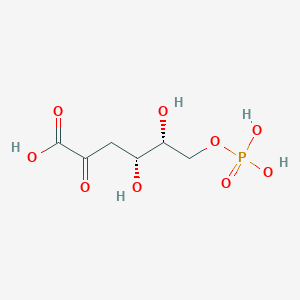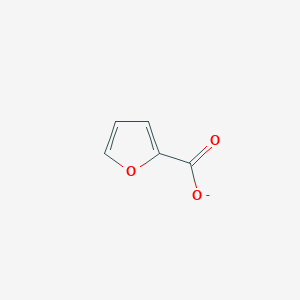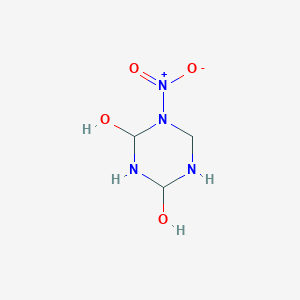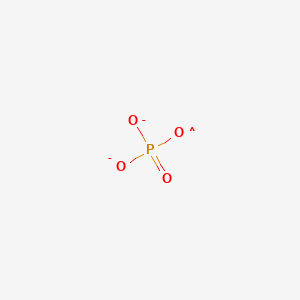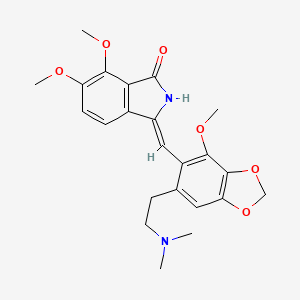![molecular formula Fe4H12S4+4 B1237477 [Fe4S4] cluster](/img/structure/B1237477.png)
[Fe4S4] cluster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-mu3-sulfido-tetrairon is an Fe4S4 iron-sulfur cluster in which each sulfur is attached to three of the iron atoms. It has a role as a cofactor.
Aplicaciones Científicas De Investigación
Structural Conversions in Synthetic and Protein-Bound Iron-Sulfur Clusters
Research has shown that synthetic iron-sulfur clusters like [Fe4S4] have diverse geometrical and electronic structures, and play a significant role in various biological systems. These clusters undergo structural transformations that are crucial for their reactivity, often changing their structural form in biological reactions (Holm & Lo, 2016).
Computational Studies in Fe-Only Hydrogenases
In Fe-only hydrogenases, [Fe4S4] clusters, as part of the H-cluster, are essential for their catalytic activity. Computational studies using density functional theory have helped in understanding the geometric, electronic, and magnetic properties of these clusters and their influence on enzyme activity (Fiedler & Brunold, 2005).
Selective Synthesis of Site-Differentiated Clusters
Advancements in synthetic chemistry have enabled the selective creation of [Fe4S4] and [Fe6S6] clusters. These developments are pivotal in understanding and controlling the structure and nuclearity of metalloclusters, which are important in various biochemical processes (McSkimming & Suess, 2018).
Stabilization of Reduced Iron-Sulfur Clusters
Researchers have identified ways to stabilize fully reduced Fe4S4 clusters, which are significant in nitrogenase complexes. Such stabilization is crucial for further exploration of the reactivity of these clusters in synthetic analogues (Deng & Holm, 2008).
Development of Redox-Active Coordination Polymers
The incorporation of [Fe4S4] clusters into coordination polymers has led to the development of materials with unique electronic properties. These polymers show significant changes in electrical conductivity when the clusters undergo redox reactions, highlighting their potential in material science applications (Horwitz et al., 2019).
Insights into Iron-Sulfur Protein Biogenesis
Iron-sulfur proteins, containing [Fe4S4] clusters, play crucial roles in electron transfer and enzyme activity in biological systems. Understanding their biogenesis and function in cellular processes is a significant area of research, contributing to our knowledge of fundamental life processes (Rouault, 2014).
Exploring Low-Valent Electronic Configurations
Recent studies have shown that [Fe4S4] clusters can access a range of low-valent electronic configurations, which is crucial for understanding their role in redox reactions in nature. This research opens up new perspectives on the electronic structure of these clusters (Brown, Thompson, & Suess, 2022).
Propiedades
Nombre del producto |
[Fe4S4] cluster |
|---|---|
Fórmula molecular |
Fe4H12S4+4 |
Peso molecular |
363.7 g/mol |
Nombre IUPAC |
tetrasulfanium;iron |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p+4 |
Clave InChI |
PTTXNOSMDBWCQD-UHFFFAOYSA-R |
SMILES canónico |
[SH3+].[SH3+].[SH3+].[SH3+].[Fe].[Fe].[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



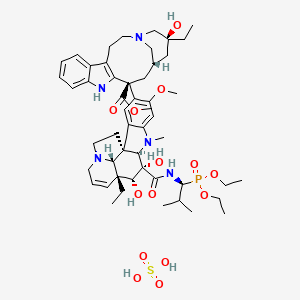
![1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone](/img/structure/B1237396.png)
![3-(Prop-2-enylthio)-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B1237397.png)
![(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1237398.png)
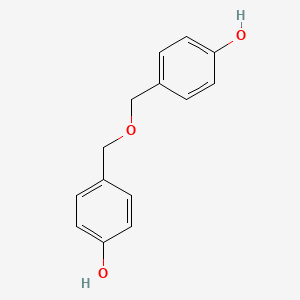
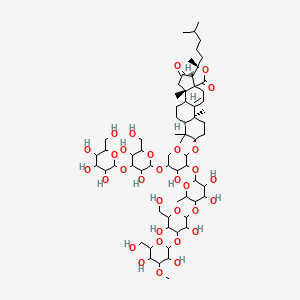
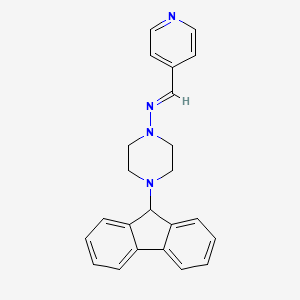
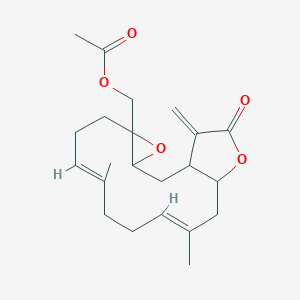
![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)
